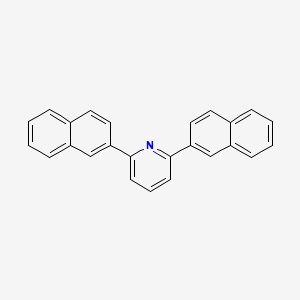

2,6-Di(naphthalen-2-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

33777-90-1 |

|---|---|

Molecular Formula |

C25H17N |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2,6-dinaphthalen-2-ylpyridine |

InChI |

InChI=1S/C25H17N/c1-3-8-20-16-22(14-12-18(20)6-1)24-10-5-11-25(26-24)23-15-13-19-7-2-4-9-21(19)17-23/h1-17H |

InChI Key |

RKAYUIFQZXXASF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Di Naphthalen 2 Yl Pyridine and Derivatives

Direct Synthetic Routes to 2,6-Di(naphthalen-2-yl)pyridine

Direct synthetic methods offer a convergent approach to assembling the target molecule from readily available starting materials. Key strategies include Kröhnke condensation, iron-catalyzed cyclizations, and acid-catalyzed tandem reactions.

Kröhnke Condensation-Type Approaches

The Kröhnke pyridine (B92270) synthesis is a classical and versatile method for preparing substituted pyridines. wikipedia.orgnih.gov It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov This method has proven effective for the synthesis of a wide array of di-, tri-, and tetra-substituted pyridines under mild conditions and often in high yields. wikipedia.orgnih.gov

The mechanism proceeds through a series of steps initiated by the enolization of the α-pyridinium methyl ketone. This is followed by a Michael 1,4-addition to the α,β-unsaturated ketone, leading to a 1,5-dicarbonyl intermediate. wikipedia.org Subsequent addition of ammonia, dehydration, cyclization, and aromatization via the elimination of a pyridinium (B92312) cation and water ultimately yields the desired pyridine ring. wikipedia.org The adaptability of the Kröhnke synthesis allows for the incorporation of various substituents, making it a valuable tool for creating structurally diverse pyridine derivatives. researchgate.net

For the specific synthesis of this compound, a Kröhnke-type approach would involve the reaction of a chalcone (B49325) derived from 2-naphthaldehyde (B31174) with a pyridinium salt derived from 2-acetylnaphthalene (B72118).

Iron-Catalyzed Cyclization Reactions of Ketoxime Acetates and Aldehydes

A novel and efficient approach for the synthesis of symmetrical 2,4,6-triarylsubstituted pyridines utilizes an iron-catalyzed cyclization of ketoxime acetates and aldehydes. lookchem.comrsc.orgblogspot.com This method is advantageous due to the use of an inexpensive and environmentally friendly iron catalyst, such as ferric chloride (FeCl₃), and it proceeds with good functional group tolerance in the absence of additional additives. lookchem.comrsc.org

The reaction involves the cyclization of ketoxime acetates with aldehydes to produce the corresponding pyridine derivatives. lookchem.comrsc.orgblogspot.com This methodology has been successfully applied to gram-scale reactions, demonstrating its potential for larger-scale synthesis. lookchem.comrsc.org While the direct synthesis of this compound using this method is not explicitly detailed in the provided results, the general applicability for 2,4,6-triarylsubstituted pyridines suggests its potential. lookchem.comrsc.orgblogspot.com The reaction of 2-acetylnaphthalene ketoxime acetate with 2-naphthaldehyde in the presence of an iron catalyst would be the logical pathway to explore for the target compound.

Recent developments have also explored the use of ketoxime carboxylates and tertiary anilines in iron-catalyzed cyclizations to form pyridines under mild conditions. acs.org

Acid-Catalyzed Tandem Reactions Involving Enones and Primary Amines

An acid-catalyzed tandem reaction provides another route to substituted pyridines. This process involves the reaction of enones and primary amines, proceeding through a C=C bond cleavage of the enone and a C(sp³)–N bond cleavage of the primary amine. rsc.orgrsc.org This strategy allows for the assembly of pyridine derivatives with high yields and excellent functional group tolerance. rsc.orgrsc.org

The proposed mechanism, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH), begins with a reverse Aldol reaction of the enone. rsc.org The resulting fragments then react with the primary amine to form an imine intermediate. A subsequent 1,4-addition and cyclization lead to the final pyridine product. rsc.org This one-pot reaction, typically conducted at elevated temperatures in a solvent like xylene, offers a straightforward procedure for pyridine synthesis. rsc.org

Precursor Design and Functionalization Strategies

In addition to direct cyclization, the synthesis of this compound and its derivatives can be achieved through the careful design of precursors and subsequent functionalization.

Incorporation of Naphthalene (B1677914) Units at the 2,6-Positions of the Pyridine Core

The key to synthesizing this compound is the strategic introduction of the naphthalene moieties. This is typically accomplished by using naphthalene-containing starting materials in the cyclization reactions described above. For instance, in a Kröhnke-type synthesis, both the α,β-unsaturated carbonyl compound and the methyl ketone would be derived from naphthalene precursors.

An alternative approach involves the synthesis of 1,5-diketones bearing naphthalene substituents, which can then be cyclized with a nitrogen source to form the pyridine ring. For example, the tandem reaction of pyridin-4-carbaldehyde with methyl (aryl) ketones can produce 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones, which upon treatment with ammonium acetate, yield 2,6-diaryl-4-(pyridin-4′-yl)pyridines. researchgate.net

Derivatization at the 4-Position of the Pyridine Ring

Functionalization at the 4-position of a pre-formed 2,6-disubstituted pyridine ring is a significant challenge in organic synthesis. However, recent advances have provided methods to achieve this selectively. One such method involves the use of n-butylsodium to deprotonate the C4-position of 2,6-disubstituted pyridines, allowing for subsequent functionalization. nih.govnih.gov This contrasts with organolithium reagents, which typically lead to addition at the C2-position. nih.gov

The resulting 4-sodiopyridine can then undergo transition metal-free alkylation with various primary alkyl halides or be transmetalated to zinc chloride for Negishi cross-coupling reactions with a range of aromatic and heteroaromatic halides. nih.govnih.gov This protocol has demonstrated broad functional group compatibility and has been successfully applied to the late-stage functionalization of complex molecules. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The quest for optimal synthetic routes to 2,6-diarylpyridines, including this compound, has led to extensive research into the fine-tuning of reaction parameters. The Kröhnke synthesis and its variations, which typically involve the reaction of a 1,5-dicarbonyl compound (or its precursor) with a nitrogen source, are particularly amenable to optimization. wikipedia.orgresearchgate.net By systematically adjusting conditions, chemists can significantly enhance reaction yields and minimize the formation of unwanted byproducts.

Solvent Systems and Temperature Control

The choice of solvent and the precise control of temperature are pivotal in directing the course of the synthesis of 2,6-diarylpyridines. The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the rate of reaction.

Commonly employed solvents in the Kröhnke synthesis include glacial acetic acid and methanol. researchgate.net However, research has demonstrated the feasibility of conducting these reactions under aqueous or even solvent-free conditions, the latter offering a greener synthetic route. researchgate.netdavidpublisher.com In microwave-assisted syntheses of 2,4,6-triarylpyridines, a range of solvents has been investigated to determine their effect on product yield.

| Solvent | Yield (%) | Reference |

|---|---|---|

| Dichloromethane (DCM) | 50 | researchgate.net |

| Toluene | 48 | researchgate.net |

| Tetrahydrofuran (THF) | 56 | researchgate.net |

| Acetonitrile (MeCN) | 44 | researchgate.net |

Temperature is another critical factor. While many Kröhnke reactions proceed efficiently at or below 140°C, microwave irradiation has emerged as a powerful tool for accelerating these transformations, often leading to significantly reduced reaction times and improved yields. researchgate.netdavidpublisher.com For instance, a microwave-assisted synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine derivatives utilized temperatures ranging from room temperature to 150°C to drive different steps of the reaction sequence. davidpublisher.com

Catalyst Selection and Loading

The catalytic system is a key determinant of the success and efficiency of pyridine synthesis. Both acid and metal-based catalysts have been effectively utilized. In a notable microwave-assisted approach to 2,4,6-triarylpyridines, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) was employed as an acidic catalyst. researchgate.netnih.gov This research also explored the use of tin(II) triflate (Sn(OTf)2) as an alternative acid additive. researchgate.netnih.gov

For the synthesis of diarylpyridines via cross-coupling reactions, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are frequently used. nih.gov Additionally, heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling. Studies on the synthesis of 2,2'-bipyridines have shown that nickel on an alumina-silica support (Ni/Al2O3–SiO2) can provide high yields, although at a higher catalyst loading compared to palladium on alumina (B75360) (Pd/Al2O3). lehigh.edu In some instances, a simple base catalyst like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively promote the ring transformation of 2H-pyran-2-ones into 2,6-diarylpyridines. researchgate.net

The optimization of catalyst loading is crucial for balancing reaction efficiency with cost and environmental considerations. While specific data for this compound is not extensively detailed in the literature, studies on related compounds provide valuable insights. For example, in the synthesis of diarylpyridines, a catalyst loading of 10 mol% for Pd(PPh3)4 was utilized. nih.gov For heterogeneous catalysts in bipyridine synthesis, loadings can vary significantly, with effective yields being achieved with both relatively low and high amounts of the catalyst. lehigh.edu

| Catalyst System | Typical Loading | Synthetic Approach | Reference |

|---|---|---|---|

| TMSOTf | Not specified | Kröhnke-type, Microwave-assisted | researchgate.netnih.gov |

| Pd(PPh3)4 | 10 mol% | Suzuki Coupling | nih.gov |

| Ni/Al2O3–SiO2 | High loading | Negishi-like Coupling, Microwave-assisted | lehigh.edu |

| Pd/Al2O3 | Lower loading | Negishi-like Coupling, Microwave-assisted | lehigh.edu |

| Sodium Hydroxide | Not specified | Base-catalyzed ring transformation | researchgate.net |

Nitrogen Source Optimization

The identity of the nitrogen source is a fundamental aspect of pyridine ring formation. Ammonium acetate is the most frequently cited nitrogen source in the classical Kröhnke synthesis. researchgate.netresearchgate.net It serves as a convenient in-situ source of ammonia. nih.gov

However, alternative nitrogen sources have been explored to improve yields and expand the scope of the reaction. In a study on the synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, various nitrogen sources were investigated, with ammonium formate (B1220265) ultimately providing the highest yield. researchgate.net More recently, hexamethyldisilazane (B44280) (HMDS) used in conjunction with an acidic catalyst like TMSOTf has been introduced as an effective nitrogen source in microwave-assisted Kröhnke-type syntheses. researchgate.netnih.gov

| Nitrogen Source | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ammonium acetate | Standard Kröhnke | Frequently used, variable yields | researchgate.netresearchgate.net |

| Ammonium formate | Optimized Kröhnke-type | 66 | researchgate.net |

| Hexamethyldisilazane (HMDS) / TMSOTf | Microwave-assisted | Good to excellent yields reported | researchgate.netnih.gov |

The selection between ammonium acetate and ammonium formate can also be influenced by the pH of the reaction medium, which in turn can affect the stability of reactants and intermediates. chromforum.orgchromforum.org

Structural Elucidation and Characterization

Spectroscopic Analysis of 2,6-Di(naphthalen-2-yl)pyridine

Spectroscopic methods offer detailed insights into the molecular framework, including the connectivity of atoms and the nature of their chemical bonds.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the structure of organic compounds in solution.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For example, in 2-(naphthalen-2-yl)pyridine, the carbon atom of the pyridine (B92270) ring attached to the nitrogen (C-2) appears at approximately 157.2 ppm, while the other pyridine carbons and the naphthalene (B1677914) carbons resonate at various positions between 120 and 150 ppm. rsc.org The quaternary carbons, those not directly bonded to any hydrogen atoms, often exhibit weaker signals.

A representative, though not identical, ¹H NMR spectrum of 2-(naphthalen-1-yl)pyridine shows characteristic peaks at δ 8.80 (d, J = 4.0 Hz, 1H), 8.08 (d, J = 8.0 Hz, 1H), 7.91 (d, J = 8.0 Hz, 2H), 7.82 (t, J = 8.0 Hz, 2H), 7.61-7.45 (m, 5H), and 7.33 (t, J = 8.0 Hz, 1H) ppm. rsc.org While this is for a different isomer, it illustrates the complexity and the type of information that can be gleaned from such spectra.

Table 1: Representative ¹H and ¹³C NMR Data for Naphthyl-Pyridine Structures Note: This table provides illustrative data from related compounds due to the limited availability of a complete, published spectrum for this compound itself. The data for 2-(Naphthalen-2-yl)pyridine is particularly relevant.

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |

| 2-(Naphthalen-2-yl)pyridine rsc.org | ¹H NMR | 8.73 (d, J = 4.0 Hz, 1H), 8.47 (s, 1H), 8.12 (dd, J = 8.8, 2.0 Hz, 1H), 7.98 – 7.90 (m, 2H), 7.89 – 7.80 (m, 2H), 7.74 (td, J = 7.6, 2.0 Hz, 1H), 7.56 – 7.44 (m, 2H), 7.27 – 7.16 (m, 1H) |

| ¹³C NMR | 157.2, 149.7, 136.8, 136.6, 133.6, 133.4, 128.7, 128.4, 127.6, 126.5, 126.2(64), 126.2(56), 124.5, 122.1, 120.8 | |

| 2-(Naphthalen-1-yl)pyridine rsc.org | ¹H NMR | 8.80 (d, J = 4.0 Hz, 1H), 8.08 (d, J = 8.0 Hz, 1H), 7.91 (d, J = 8.0 Hz, 2H), 7.82 (t, J = 8.0 Hz, 2H), 7.61-7.45 (m, 5H), 7.33 (t, J = 8.0 Hz, 1H) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, typically in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and naphthalene rings would appear in the 1400-1600 cm⁻¹ region. For instance, the IR spectrum of pyridine itself shows prominent bands in these regions. nist.gov The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification purposes.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision, the exact molecular formula can be determined. This is a crucial step in confirming the identity of a newly synthesized compound. Elemental analysis, a complementary technique, provides the percentage composition of each element (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages should closely match the calculated values based on the proposed molecular formula, C₂₇H₁₇N.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive structural information for crystalline solids, offering a three-dimensional map of electron density from which the precise positions of atoms can be determined.

Single-crystal X-ray diffraction studies on this compound or its metal complexes would reveal the spatial arrangement of the pyridine and naphthalene rings. A key feature of interest is the dihedral angle between the plane of the central pyridine ring and the planes of the two naphthalene substituents. This angle is influenced by steric hindrance between the hydrogen atoms on the adjacent rings. In a related structure, 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine, the dihedral angle between the pyridine and naphthalene rings is 35.4°. scispace.com For 2-(naphthalen-2-yl-oxy)-5-nitro-pyridine, a nearly orthogonal relationship is observed, with a dihedral angle of 86.13(11)°. nih.gov The conformation of this compound is likely to be non-planar to minimize steric repulsion.

Table 2: Illustrative Crystallographic Data for Related Naphthyl-Pyridine Structures Note: This table presents data from related structures to illustrate the type of information obtained from X-ray crystallography.

| Compound | Dihedral Angle (Pyridine-Naphthalene) | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine | 35.4° | - | - | scispace.com |

| 2-(Naphthalen-2-yl-oxy)-5-nitro-pyridine | 86.13(11)° | - | O-N-C-C torsion angle = -1.8(4)° | nih.gov |

| Pyridine | - | C-N: 1.340, C-C: 1.390-1.400 | CNC: 116.7, CCN: 124, CCC: 118.1-118.6 | nist.gov |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking)

The solid-state architecture of this compound is dictated by a complex interplay of non-covalent forces. The molecule's large aromatic surface area, comprising one central pyridine ring and two peripheral naphthalene moieties, facilitates significant intermolecular interactions, primarily π-π stacking. The specific nature of the crystal packing is influenced by the electronic and steric properties of these constituent aromatic systems.

Detailed analysis of related structures reveals that the packing is a balance between different types of π-π interactions. Aromatic systems can interact in several geometries, including face-to-face (sandwich), parallel-displaced, and edge-to-face (T-shaped). In the case of this compound, both the pyridine and naphthalene units contribute to these interactions.

Studies on liquid naphthalene show that its structure is dominated by parallel-displaced configurations, similar to those found in graphite. rsc.org This tendency is a key factor in the crystal packing of naphthalene-containing compounds. rsc.org Theoretical and experimental work on naphthalene dimers confirms that attractive forces are dominated by dispersion, leading to stable, stacked geometries. nih.govarxiv.org In contrast, pyridine's liquid structure, while also featuring parallel-displaced configurations, shows a higher probability of perpendicular, edge-to-face arrangements. rsc.org This is attributed to the influence of the nitrogen heteroatom and the molecule's dipole moment, which favors interactions where the electropositive hydrogen atoms of one ring are directed towards the electron-rich π-face of a neighboring ring. rsc.org

In the crystal lattice of this compound, one can expect to find a combination of these interaction types:

Naphthalene-Naphthalene Interactions: The large, electron-rich naphthalene wings likely engage in strong, parallel-displaced π-π stacking with naphthalene units of adjacent molecules. This is a primary driving force for crystal packing in many polycyclic aromatic hydrocarbons. nih.gov

Pyridine-Pyridine Interactions: The central pyridine rings can stack with each other, often in an antiparallel-displaced geometry to minimize electrostatic repulsion and maximize attractive dispersion forces. researchgate.net

Pyridine-Naphthalene Interactions: Edge-to-face interactions may occur, where the C-H bonds of a naphthalene ring interact with the π-face of a pyridine ring, or vice versa.

The table below summarizes the typical characteristics of the intermolecular interactions relevant to the constituent parts of this compound, as determined from computational and experimental studies on the individual aromatic systems.

Table 1: Characteristics of Aromatic Intermolecular Interactions

| Interacting Moieties | Predominant Geometry | Typical Interplanar Distance (Å) | Typical Interaction Energy (kcal/mol) | Primary Driving Force |

| Naphthalene-Naphthalene | Parallel-displaced rsc.orgnih.gov | ~3.4 - 3.5 arxiv.org | -1.8 to -2.8 arxiv.org | Dispersion nih.gov |

| Pyridine-Pyridine | Antiparallel-displaced researchgate.net | ~3.3 - 3.6 researchgate.net | -3.0 to -4.0 researchgate.net | Dispersion & Electrostatics researchgate.net |

| Benzene-Benzene (for comparison) | Perpendicular (T-shaped) & Parallel-displaced rsc.org | ~3.4 - 3.6 researchgate.net | -2.4 to -2.8 researchgate.net | Dispersion & Electrostatics researchgate.net |

Note: Data is derived from studies on the individual dimer systems and provides a basis for understanding the more complex interactions within the this compound crystal.

Electronic Absorption Characteristics

The interaction of this compound with light is a key aspect of its characterization. This is primarily studied through UV-Visible absorption spectroscopy, which reveals information about the electronic transitions within the molecule.

UV-Visible Absorption Spectroscopy of this compound

The UV-Visible absorption spectrum of this compound is characterized by distinct absorption bands. In a pyridine solvent, absorption maxima have been observed. researchgate.net The intense absorption bands are a result of the excitation of electrons within the aromatic system.

A related compound, 2,6-distyrylnaphthalene, exhibits absorption in the range of 403–417 nm with high molar extinction coefficients. rsc.org For comparison, the parent pyridine molecule shows absorption maxima at approximately 202 nm and 254 nm. sielc.com Naphthalene itself has a characteristic broad absorption band around 340-350 nm. researchgate.net

Table 1: UV-Visible Absorption Data

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| This compound | Pyridine | Not explicitly stated, but spectra provided | researchgate.net |

| 2,6-distyrylnaphthalene | Various | 403–417 nm | rsc.org |

| Pyridine | Acidic Mobile Phase | 202 nm, 254 nm | sielc.com |

| Naphthalene derivative | Not specified | ~340-350 nm | researchgate.net |

Identification of Ligand-Centered (π→π*) Electronic Transitions

The absorption bands observed in the UV-Visible spectrum of this compound and related compounds are primarily attributed to π→π* electronic transitions. researchgate.netnih.gov These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

In similar aromatic systems, such as those containing pyridine and naphthalene moieties, these π→π* transitions are well-documented. For instance, in pyridinedicarboxylate-Tb(III) complexes, the peaks around 225 nm and 270 nm are assigned to π→π* transitions of the ligands. nih.gov Similarly, the intense absorption band in a naphthalene derivative around 258-260 nm is assigned to a π→π* transition. researchgate.net

Influence of Structural Modifications on Absorption Spectra

Modifications to the molecular structure can significantly influence the absorption spectra. For instance, the introduction of different aryl substituents at the 4-position of a 2,6-di(pyren-1-yl)pyridine core leads to shifts in the absorption wavelength. pnu.ac.ir In one study, changing the solvent for a 4-(4-chlorophenyl)-2,6-di(pyren-1-yl)pyridine derivative from ethanol (B145695) to acetone (B3395972) resulted in a red shift of the absorption maximum from 446 nm to 464 nm. pnu.ac.ir This demonstrates the sensitivity of the electronic structure to both internal molecular changes and the external solvent environment.

Photoluminescence Properties

When a molecule absorbs light, it can subsequently emit that energy in the form of light, a process known as photoluminescence. This section explores the emission characteristics of this compound.

Emission Spectra and Wavelengths of this compound

Table 2: Photoluminescence Emission Data

| Compound/System | Emission Wavelength (λem) | Observations | Reference |

|---|---|---|---|

| 2,6-distyrylnaphthalene derivative | 557 nm | Yellow fluorescence | rsc.org |

| 4-Aryl-2,6-di(pyren-1-yl)pyridines | Solvent-dependent | Red shift with increasing solvent polarity | pnu.ac.ir |

| Pyridinedicarboxylate-Tb(III) Complex | 490, 545, 585, 622 nm | Characteristic emissions of Tb3+ ions | nih.gov |

Fluorescence and Phosphorescence Behavior

Photoluminescence can be further categorized into fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). The available information primarily points towards the fluorescent nature of these types of compounds. For instance, a 2,6-distyrylnaphthalene derivative is described as a fluorescent compound. rsc.org Similarly, studies on 4-aryl-2,6-di(pyren-1-yl)pyridines focus on their fluorescence properties. pnu.ac.ir The investigation of long-lived emissions in some pyridine-based systems suggests the possibility of triplet state involvement, potentially through mechanisms like thermally activated delayed fluorescence (TADF). nih.gov

Electrochemical Properties

The electrochemical behavior of this compound and its derivatives is primarily governed by the redox-active pyridine and naphthalene units. Cyclic voltammetry is a key technique used to probe these properties.

Cyclic Voltammetry Studies of this compound and Derivatives

Cyclic voltammetry (CV) studies reveal the redox processes that these compounds can undergo. For derivatives of this compound, these processes are typically ligand-centered. For example, platinum(II) complexes with 2,6-bis(N-pyrazolyl)pyridine (bpp) ligands undergo irreversible reductions between -1.0 and -1.3 V versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.gov These reductions are attributed to processes occurring on the ligand.

Similarly, iron complexes supported by 2,6-diimine-pyridine (DIP) ligands are known to be redox-active. These ligands are considered "non-innocent," meaning they actively participate in the redox chemistry of the complex, conferring additional electron-transfer capabilities beyond the metal center. rsc.org Studies on other related structures, such as 2,6-di(thiazol-2-yl)pyridines functionalized with naphthyl groups, also show that these compounds are electrochemically active, undergoing both oxidation and reduction processes. researchgate.net In acidic solutions, pyridine-2,6-dicarbohydrazide, another related derivative, shows a reduction peak at -0.56 V, while in basic media, both a reduction peak at -0.06 V and an oxidation peak at 0.18 V are observed. researchgate.net

Analysis of Redox Potentials and Reversibility

The redox potentials of these compounds determine their suitability for various electronic applications. The reversibility of the redox events is critical for applications such as rechargeable batteries and catalysts.

In many derivatives, the reduction processes are ligand-based and can be reversible. Cationic 2,6-bisiminopyridine organoaluminum complexes, for instance, exhibit a reversible single-electron reduction. The resulting redox couples have calculated potentials in the range of -1.15 to -1.20 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple. nih.gov For a new anthraquinone (B42736) derivative designed for redox flow batteries, a reversible redox reaction is observed at approximately -0.65 V vs. Ag/AgCl at a pH above 12. nih.gov However, not all processes are reversible. The reductions observed in Pt(II) complexes of 2,6-bis(N-pyrazolyl)pyridine are reported to be irreversible. nih.gov

Below is a table summarizing the redox potentials of selected derivatives.

| Compound/Derivative Class | Redox Potential (V) | Reference Electrode | Reversibility |

| Pt(II) 2,6-bis(N-pyrazolyl)pyridine complexes | -1.0 to -1.3 | Ag/AgCl | Irreversible |

| 2,6-bisiminopyridine organoaluminum complexes | -1.15 to -1.20 | Fc/Fc⁺ | Reversible |

| Anthraquinone-2,6-disulfamidic acid (pH > 12) | ~ -0.65 | Ag/AgCl | Reversible |

Correlation between Electronic Structure and Redox Behavior

A strong correlation exists between the electronic structure of these molecules and their electrochemical behavior. The energy levels of the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictate the ease of oxidation and reduction.

In ruthenium(II) complexes of the related ligand 2,6-bis(1,8-naphthyridin-2-yl)pyridine, it has been shown that the one-electron reduction occurs in an orbital localized on the naphthyridine-pyridine ligand framework. nih.gov This demonstrates the direct involvement of the ligand's electronic structure in the redox process.

The electronic properties of the ligand, such as its ability to donate or accept electrons (σ-donation and π-acceptance), directly influence the redox potentials of its metal complexes. For example, the 2,6-bis(N-pyrazolyl)pyridine ligand is considered a weaker σ-donor and π-acceptor compared to terpyridine, which is reflected in the electrochemical data of their respective complexes. nih.gov Furthermore, upon reduction of 2,6-bisiminopyridine aluminum complexes, significant changes in the bond lengths within the ligand are observed. The imino C=N bond lengthens, while the C(Py)–C(N) bonds shorten, which is consistent with the formation of a radical anion on the ligand framework where the added electron occupies the LUMO. nih.gov This provides a clear structural and electronic picture of the redox event. Theoretical calculations on core-substituted naphthalene diimides (NDIs) further confirm that substituents can tune the redox properties by modifying the electronic structure. nih.gov

Conclusion

2,6-Di(naphthalen-2-yl)pyridine stands as a significant compound within the realm of polyaromatic pyridine (B92270) chemistry. Its well-defined structure, featuring a central pyridine core flanked by two naphthalene (B1677914) wings, imparts unique electronic and steric properties. The synthetic accessibility of this molecule, through established methodologies like Suzuki-Miyaura coupling and ring-forming condensation reactions, allows for its ready preparation and further functionalization.

The primary importance of this compound lies in its role as a robust tridentate N-donor ligand. Its ability to form stable complexes with a wide range of transition metals opens avenues for the development of novel materials with tailored photophysical and catalytic properties. The detailed characterization of both the free ligand and its metal complexes, primarily through spectroscopic and crystallographic techniques, provides a fundamental understanding of its structure-property relationships. Future research in this area will likely focus on exploiting the unique features of this ligand to design advanced functional materials for applications in areas such as light-emitting devices, sensors, and catalysis.

Coordination Chemistry of 2,6 Di Naphthalen 2 Yl Pyridine

Design Principles for Metal Complexes

The design of metal complexes incorporating 2,6-Di(naphthalen-2-yl)pyridine follows principles established for related polypyridyl ligands, focusing on the predictable coordination behavior of the central pyridine (B92270) ring and the influence of the large aromatic side groups.

The synthesis of metal complexes with this compound can yield both homoleptic and heteroleptic structures.

Homoleptic Complexes: These complexes contain only one type of ligand, with a general formula of [M(L)₂]ⁿ⁺, where L is this compound. They are typically synthesized by reacting the ligand with a metal salt in a 2:1 molar ratio. Several homoleptic iron(II) and cobalt(II) complexes with analogous tris-azinyl terpyridine ligands have been successfully prepared. nih.gov

Heteroleptic Complexes: These complexes contain this compound along with one or more other types of ligands, having a general formula [M(L)(L')ₓ]ⁿ⁺. Their synthesis requires careful stoichiometric control of the different ligands reacting with the metal precursor. The formation of heteroleptic complexes allows for the fine-tuning of the complex's electronic and photophysical properties. A plethora of heteroleptic architectures have been synthesized through coordination-driven self-assembly, moving beyond the symmetry of homoleptic structures. nih.govrsc.org

The choice of synthetic route and reaction conditions, such as solvent and temperature, can direct the assembly toward either homoleptic or heteroleptic products.

Metal Complexation with Transition Metals

This compound forms stable complexes with a variety of transition metals, with research particularly focused on ruthenium, rhenium, and cobalt due to their interesting photophysical, electrochemical, and catalytic properties.

Ruthenium(II) polypyridyl complexes are widely studied for their rich optical and electrochemical properties. mdpi.com The reaction of this compound (L) with ruthenium(II) precursors typically yields homoleptic [Ru(L)₂]²⁺ or heteroleptic [Ru(L)(L')ₓ]²⁺ complexes. These complexes generally exhibit a distorted octahedral geometry. nih.gov A key feature of these compounds is the presence of intense metal-to-ligand charge transfer (MLCT) bands in the visible region of their absorption spectra. semanticscholar.org The introduction of the extended π-system of the naphthalene (B1677914) groups can modulate these properties. nih.gov For instance, Ru(II) complexes with terpyridine-like ligands featuring pyrazinyl rings have demonstrated room-temperature luminescence. researchgate.net

Table 1: Properties of an Analogous Ruthenium(II) Complex

| Complex | Absorption λmax (MLCT) | Emission λmax |

|---|---|---|

| [Ru(diazpy)(H₂dcbpy)Cl]Cl | ~450-600 nm | Not Reported |

| [Ru(H₂dcbpy)₂(diazpy)]Cl₂ | ~450-600 nm | Not Reported |

Data for complexes with 2,6-(diphenylazo)pyridine (diazpy), a ligand with a similar tridentate N-donor framework. semanticscholar.org

Rhenium(I) complexes, particularly those of the type fac-[Re(L)(CO)₃X] (where L is a tridentate N-donor ligand and X is a halide), have attracted attention for their photophysical behavior. mdpi.com The coordination of this compound to a Re(I) center results in complexes where the electronic properties are influenced by the interplay between the metal, the pyridine core, and the naphthyl substituents. The broad absorption bands observed in the 350–550 nm range for similar complexes are attributed to MLCT transitions. mdpi.com Increasing the conjugation in the ligand generally reduces the HOMO-LUMO energy gap, leading to a red-shift in the absorption wavelength. nih.govacs.org These complexes are often synthesized from precursors like [Re₂(CO)₈(CH₃CN)₂]. researchgate.net

Table 2: General Photophysical Data for Aryl-Substituted Rhenium(I) Carbonyl Complexes

| Complex Type | Absorption Range | Transition Type |

|---|---|---|

| [ReCl(CO)₃(Arⁿ-dtpy-κ²N)] | 350-550 nm | MLCT |

Data for Rhenium(I) complexes with aryl-substituted 2,6-di(thiazol-2-yl)pyridines, highlighting the role of pendant π-conjugated aryl groups. mdpi.com

Cobalt(II) readily forms complexes with tridentate pyridine-based ligands. researchgate.net The reaction of Co(II) salts with this compound can lead to the formation of homoleptic complexes, such as [Co(L)₂]²⁺, or heteroleptic species, for example [Co(L)X₂], where X is an ancillary ligand like a halide or thiocyanate. researchgate.netmdpi.com In these complexes, the cobalt center typically adopts a distorted octahedral coordination geometry. The magnetic properties of these complexes are of significant interest; depending on the specific ligand field, Co(II) complexes can be either high-spin or low-spin. nih.gov For example, while cobalt complexes with pyrazine-rich terpyridine analogues tend to be low-spin, other related complexes are high-spin. nih.gov

Table 3: Examples of Cobalt(II) Complexes with Related Pentadentate Schiff Base Ligands

| Complex | Coordination Geometry |

|---|---|

| [Co(H₂L¹)(NCS)₂] | Distorted Octahedral |

| [Co(H₂L²)(NCS)₂] | Distorted Octahedral |

Structural data for Co(II) complexes with 2,6-diacetylpyridine bis(hydrazone) ligands, demonstrating the common octahedral geometry. researchgate.net

Based on a thorough review of the available search results, it is not possible to generate the requested article on the coordination chemistry of “this compound.” The search results did not yield specific scientific data, research findings, or structural characterizations for the Nickel(II), Platinum(II), Palladium(II), Copper(II), or Zinc(II) complexes of this particular ligand.

Therefore, due to the lack of available data for the chemical compound “this compound” and its metal complexes, the requested article cannot be generated at this time.

Electronic and Photophysical Properties of Metal Complexes

The electronic and photophysical properties of metal complexes containing ligands analogous to this compound are rich and tunable, governed by a delicate interplay between the metal center and the π-conjugated ligand system. These properties are primarily dictated by the nature of the lowest-lying excited states, which can be of Metal-to-Ligand Charge Transfer (MLCT) or Ligand-Centered (LC) character.

Metal-to-Ligand Charge Transfer (MLCT) is a fundamental electronic transition in the coordination chemistry of pyridine-based ligands, where absorption of light promotes an electron from a metal-centered d-orbital to a ligand-based π* anti-bonding orbital. libretexts.org These transitions are characteristic of complexes with metals in low oxidation states (electron-rich) and ligands possessing low-lying empty π* orbitals. libretexts.org In complexes featuring ligands similar to this compound, such as other π-extended polypyridyl systems, MLCT transitions typically manifest as broad, intense absorption bands in the visible region of the electronic spectrum. nih.govacs.orgsemanticscholar.org For example, the low-energy absorption bands in certain Rhenium(I) complexes with naphthyl-substituted ligands are attributed to transitions of MLCT character. nih.gov

The energy of these MLCT transitions, and consequently the color and photophysical properties of the complex, can be systematically tuned through several strategies:

Modification of the Ligand π-System: Extending the π-conjugation of the ligand or altering its electron-accepting ability can significantly shift the energy of the ligand's π* orbitals. researchgate.net Replacing peripheral pyridine rings with more electron-withdrawing heterocycles, for instance, can stabilize the MLCT state.

Substitution on the Ligand Framework: Attaching electron-donating or electron-withdrawing groups to the pyridine or the appended naphthalene rings alters the electron density distribution and the energy of the LUMO, thereby tuning the MLCT energy. escholarship.org

Varying the Metal Center: The choice of the transition metal and its oxidation state directly impacts the energy of the d-orbitals, providing another axis for tuning the MLCT transition energy.

The table below illustrates the effect of the appended aryl group on the MLCT absorption in a series of Rhenium(I) complexes, demonstrating the principle of photophysical tuning.

Data derived from studies on analogous 2,6-di(thiazol-2-yl)pyridine (dtpy) complexes. nih.gov

In addition to MLCT states, complexes with extensive π-aromatic systems like this compound can exhibit Ligand-Centered (LC) excited states, often referred to as intraligand (IL) or π-π* states. These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, both of which are localized primarily on the ligand framework.

The presence of the large naphthalene moieties provides a high density of π-orbitals, making low-energy LC transitions possible. In some transition metal complexes, particularly those of Re(I) and Pt(II), the lowest energy triplet excited state can be ligand-localized rather than MLCT in character. nih.govacs.org The nature of the lowest excited state is critical as it dictates the emissive properties of the complex. For instance, photoexcitation of Re(I) complexes with 1- and 2-naphthyl substituted ligands leads to the population of a ³MLCT state, whereas analogous complexes with larger aryl groups like pyrene result in a ligand-localized lowest triplet state. nih.gov There can be a thermal equilibrium between closely lying ³MLCT and ³IL excited states, which significantly influences luminescence lifetimes and quantum yields. nih.gov

A fascinating photophysical property observed in some complexes with highly conjugated terpyridine-like ligands is dual emission. This phenomenon arises when a molecule emits light from two distinct and well-separated excited states. Typically, this involves emission from both a higher-energy, short-lived state (often LC fluorescence) and a lower-energy, longer-lived state (such as ³MLCT phosphorescence).

This behavior is attributed to a highly stabilized ligand chromophore where photoinduced excited-state planarization can enhance electron delocalization. This structural relaxation reduces the potential energy of the S₁ (LC) state and, crucially, minimizes the electronic coupling to the MLCT state. Reduced coupling slows the rate of intersystem crossing from the LC state to the MLCT manifold, which is often prone to non-radiative deactivation, thus allowing the LC state to emit radiatively. By carefully tuning the electronic coupling between the LC (ππ*) and MLCT states, it is possible to generate emission that covers a broad range of the visible spectrum from a single molecular species.

The luminescence intensity of metal complexes can be either enhanced or diminished (quenched) through various mechanisms.

Enhancement: A primary strategy for enhancing photoluminescence lifetimes and quantum yields in transition metal complexes is the attachment of π-extended polycyclic aromatic hydrocarbons, such as naphthalene. nih.gov This enhancement can be attributed to several factors:

Increased Rigidity: The bulky naphthalene groups can increase the rigidity of the complex, reducing non-radiative decay pathways associated with vibrational modes.

Protection from Quenchers: Covalently attaching protective groups, such as cyclodextrins, to the ligand can shield the emissive core from external quenchers like molecular oxygen or water molecules, leading to significant enhancement of luminescence. researchgate.net

Quenching: Luminescence quenching refers to any process that decreases the fluorescence or phosphorescence intensity of a substance. It can occur through dynamic or static mechanisms. Dynamic quenching involves a collision between the excited-state complex and a quencher molecule, while static quenching involves the formation of a non-luminescent ground-state complex. Common quenching pathways for metal complexes include:

Energy Transfer: Non-radiative energy transfer from the excited complex to a quencher molecule or to low-lying, non-emissive metal-centered (MC) states. Deactivation via these MC states is a common issue in 3d transition metal complexes. illinois.edu

Electron Transfer: Photoinduced electron transfer (PET) can occur where the excited complex either donates or accepts an electron from a nearby molecule, leading to a non-emissive charge-separated state.

For example, Re(I) complexes with naphthyl-substituted ligands can exhibit relatively weak luminescence from the ³MLCT state, with quantum yields in the low single-digit percentages, indicating that non-radiative decay pathways are significant competitors to light emission. nih.gov

Redox Properties of Metal Complexes

The redox behavior of metal complexes with this compound and related ligands, typically studied by cyclic voltammetry, provides crucial insights into the electronic structure and the distribution of the frontier molecular orbitals (HOMO and LUMO).

Metal-centered oxidation involves the removal of an electron from an orbital that is predominantly localized on the metal ion, resulting in an increase in the metal's oxidation state (e.g., Re(I) to Re(II) or Ru(II) to Ru(III)). nih.govrsc.org This process is experimentally observed as an oxidation wave in a cyclic voltammogram.

A key diagnostic for assigning an oxidation as metal-centered is to compare the redox potential of the complex with that of the free, uncoordinated ligand. If the first oxidation of the complex occurs at a significantly lower potential than that of the free ligand, it can be confidently assigned to a metal-centered process. nih.gov This is because the metal d-orbitals (the HOMO in many of these complexes) are typically higher in energy and thus easier to oxidize than the π-orbitals of the aromatic ligand. For instance, in a series of [ReCl(CO)₃(Ar-dtpy)] complexes, those with naphthyl substituents exhibit first oxidation waves in the range of 0.73–0.76 V, which are at markedly lower potentials than the free ligands, confirming their assignment as the metal-centered Re(I)/Re(II) couple. nih.gov

Data derived from studies on analogous 2,6-di(thiazol-2-yl)pyridine (dtpy) complexes, showing metal-centered oxidation potentials. nih.gov

Ligand-Centered Reduction Processes

Complexes featuring ligands with extended π-systems, such as the naphthyl moieties in this compound, are often redox-active. In such complexes, the ligand can actively participate in electron transfer processes, a phenomenon known as "ligand-centered reduction." This is in contrast to metal-centered redox events where the oxidation state of the central metal ion changes.

The presence of the electron-rich and π-conjugated naphthalene rings suggests that the this compound ligand can accept electrons into its low-lying π* orbitals. In a coordination complex, this would manifest as one or more reversible reduction waves in cyclic voltammetry experiments. The electrochemical behavior of analogous diiminepyridine (DIP) and bipyridine complexes supports this expectation. For instance, pseudo-octahedral iron complexes with tridentate N,N,N-binding diiminepyridine ligands exhibit multiple, reversible ligand-based reductions. nih.gov These processes are tunable by modifying the electronic properties of the ligand, such as through the introduction of electron-withdrawing groups. nih.gov

The expected ligand-centered reduction processes for a hypothetical transition metal complex of this compound, such as an iron(II) complex, are summarized in the table below. The potentials are illustrative and based on trends observed for related polypyridyl complexes.

Interactive Data Table: Predicted Redox Potentials for a [M(this compound)₂]ⁿ⁺ Complex

| Redox Process | Description | Predicted Potential Range (V vs. Fc/Fc⁺) | Reversibility |

|---|---|---|---|

| [L]⁰/[L]⁻ | First ligand-centered reduction | -1.0 to -1.5 | Reversible |

| [L]⁻/[L]²⁻ | Second ligand-centered reduction | -1.5 to -2.0 | Often reversible |

| Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ | Metal-centered reduction | Varies with metal | Varies |

Note: The exact potentials are highly dependent on the metal center, solvent, and supporting electrolyte.

Research on ruthenium(II) polypyridyl complexes has shown that ligand-based reductions are common, with potentials influenced by the specific substituents on the pyridine rings. rsc.org The extensive π-system of the naphthyl groups in this compound would likely stabilize the reduced radical anion and dianion species, leading to accessible reduction potentials.

Redox-Triggered Phenomena (e.g., Spin Crossover)

Iron(II) complexes with hexacoordinate N-donor ligands are well-known to exhibit spin crossover (SCO), a phenomenon where the complex can switch between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli such as temperature, pressure, or light. nih.gov This transition is accompanied by changes in magnetic properties, color, and molecular structure. The ligand field strength is a critical determinant of whether a complex will exhibit SCO.

For iron(II) complexes of 2,6-disubstituted pyridine ligands, the occurrence of SCO is highly sensitive to the nature of the substituents. For example, complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) and 2,6-bis(1H-imidazol-2-yl)pyridine ligands often display thermally induced spin crossover. nih.govnih.gov The transition temperature (T₁⸝₂) at which the HS and LS populations are equal is a key characteristic of an SCO complex.

While no specific magnetic data exists for iron(II) complexes of this compound, it is plausible that they could exhibit SCO behavior. The steric bulk of the naphthalene groups might influence the coordination geometry around the iron center, which in turn affects the spin state. Distortions from an ideal octahedral geometry can favor the HS state. nih.gov However, the electronic effects of the naphthyl groups on the pyridine nitrogen could also modulate the ligand field strength.

A change in the redox state of the ligand, as described in the previous section, can trigger a change in the spin state of the metal center. This redox-triggered spin crossover is a known phenomenon in electroactive coordination complexes. The addition of an electron to the ligand framework alters its electronic properties and, consequently, the ligand field strength it imparts on the metal ion. This can shift the equilibrium between the HS and LS states.

The table below outlines the expected magnetic properties of a hypothetical [Fe(this compound)₂]²⁺ complex, drawing parallels from known SCO systems.

Interactive Data Table: Predicted Magnetic Properties of a Hypothetical [Fe(this compound)₂]²⁺ Complex

| Spin State | S Value | χₘT at 300 K (cm³ K mol⁻¹) (Predicted) | Spectroscopic Signature |

|---|---|---|---|

| Low-Spin (LS) | 0 | ~0.1 - 0.5 | Diamagnetic (NMR active) |

| High-Spin (HS) | 2 | ~3.0 - 3.5 | Paramagnetic (broad NMR) |

| Spin Crossover | 0 ↔ 2 | Temperature-dependent | Gradual or abrupt transition |

χₘT is the molar magnetic susceptibility times temperature.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic ligands and their metal complexes. It offers a balance between computational cost and accuracy, making it suitable for systems of this size.

Geometry Optimization and Energetic Stability of 2,6-Di(naphthalen-2-yl)pyridine and its Complexes

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For this compound, geometry optimization would focus on key structural parameters such as bond lengths, bond angles, and the dihedral angles between the central pyridine (B92270) ring and the two naphthalene (B1677914) moieties. The planarity of the system is of particular interest, as it influences the extent of π-conjugation.

In its metal complexes, this compound typically acts as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and forming a rigid coordination environment. nih.gov DFT optimization of these complexes reveals how the coordination process affects the ligand's geometry, such as changes in the C-N-C angle of the pyridine ring and potential distortions from planarity. The energetic stability of these complexes, often evaluated by calculating the binding energy between the metal ion and the ligands, can be determined. Studies on structurally similar iron(II) complexes with 2,6-bis(benzimidazol-2'-yl)pyridine ligands have shown that both mono- and bis-ligand species can form in solution, and their stability constants can be calculated. capes.gov.br

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.netsamipubco.com

For the free this compound ligand, DFT calculations are expected to show that the HOMO is primarily localized on the electron-rich naphthalene rings, which possess a large π-conjugated system. researchgate.net Conversely, the LUMO is anticipated to be centered on the more electron-deficient pyridine core. researchgate.net Upon coordination to a metal, the character of the frontier orbitals changes significantly. The metal's d-orbitals interact and mix with the ligand's orbitals. This interaction typically raises the energy of the metal-based d-orbitals, which may become the new HOMO or part of it, and lowers the energy of the ligand-based π* orbitals, resulting in a smaller HOMO-LUMO gap. This reduction in the energy gap is fundamental to the appearance of new electronic transitions in the complexes. The interchangeable substitution patterns in related push-pull purine (B94841) systems demonstrate that modifying the molecular structure can greatly alter frontier molecular orbital energy levels. nih.gov

Below is a table showing representative calculated energy values for naphthalene and pyridine, which constitute the building blocks of the target ligand.

| Molecule/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 |

| Pyridine | -6.61 | -0.51 | 6.10 |

Data derived from conceptual analysis and representative literature values for parent compounds. samipubco.comresearchgate.net

Electron Density Distribution and Charge Transfer Character

DFT calculations can map the electron density distribution, providing insights into the molecule's polarity and reactive sites. An electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atom of the pyridine ring and the extended π-systems of the naphthalene rings are expected to be the primary centers of negative potential.

In metal complexes, the charge distribution is significantly altered. The formation of coordinate bonds involves charge transfer between the metal and the ligand. Depending on the metal and its oxidation state, this can result in either the ligand donating electron density to the metal or, less commonly, the metal back-donating to the ligand's π* orbitals. This charge delocalization is a key feature of coordination complexes and influences their stability and reactivity. psu.edu TD-DFT calculations on naphthalene diimides have confirmed charge-transfer interactions with solvent molecules, accounting for observed ground-state changes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study molecules in their electronically excited states. It is the primary computational tool for simulating electronic spectra and understanding photophysical processes. rsc.org

Simulation of Electronic Absorption and Emission Spectra

TD-DFT can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the peak positions and intensities in a UV-Vis absorption spectrum. rsc.org For the this compound ligand, the simulated spectrum would likely be dominated by high-energy, intense absorptions. These are assigned to π→π* transitions localized within the aromatic system (intraligand transitions).

For its metal complexes, the TD-DFT simulated spectra are more complex. In addition to the ligand-based π→π* transitions, which are often blue-shifted, new absorption bands typically appear at lower energies (longer wavelengths). These new bands are characteristic of charge-transfer transitions and are crucial to the photophysical applications of such complexes. researchgate.net By analyzing the molecular orbitals involved in each calculated transition, the nature of the absorption can be precisely assigned. rsc.org

Characterization of Excited States (e.g., MLCT, Ligand-to-Ligand Charge Transfer (LLCT), Intraligand Charge Transfer (ILCT))

The photophysical behavior of transition metal complexes is governed by the nature of their lowest-energy excited states. TD-DFT is instrumental in identifying and characterizing these states.

Metal-to-Ligand Charge Transfer (MLCT): This is the most common type of excited state in complexes with π-accepting ligands like this compound. It involves the excitation of an electron from a filled metal-centered d-orbital to an empty π* orbital on the ligand. nih.govpsu.edu Studies on analogous Rhenium(I) complexes with a 2-naphthyl substituted di(thiazol-2-yl)pyridine ligand show that photoexcitation leads to the population of a triplet MLCT (³MLCT) state. nih.gov These states are often emissive (phosphorescent) and are responsible for the rich photochemistry of many Ru(II), Os(II), and Re(I) complexes.

Intraligand Charge Transfer (ILCT): Within the this compound ligand itself, an excited state can form where an electron moves from the electron-donating naphthalene units to the electron-accepting pyridine core. This is an Intraligand Charge Transfer state.

Intraligand (IL) or π→π:* This excited state involves transitions localized entirely within one part of the ligand, for instance, within a single naphthalene ring. In some systems, IL states can coexist and interact with MLCT states. scispace.comresearchgate.net For example, investigations into Rhenium-dppz complexes revealed that an initially formed IL (π–π*) state can decay into a mixture of MLCT and IL states. scispace.com

The interplay between these different types of excited states (MLCT, ILCT, and IL) dictates the complex's photophysical properties, such as its emission wavelength, quantum yield, and excited-state lifetime. TD-DFT calculations help to unravel these complex dynamics by determining the relative energies and characters of the various possible excited states.

Below is a table summarizing the types of electronic transitions and the molecular components typically involved in a complex of this compound.

| Transition Type | Electron Origin (Donor) | Electron Destination (Acceptor) | Expected Energy Region |

|---|---|---|---|

| MLCT | Metal d-orbitals | Pyridine/Naphthalene π* orbitals | Visible (Low Energy) |

| ILCT | Naphthalene π orbitals | Pyridine π* orbitals | UV/Visible (Medium Energy) |

| IL (π→π) | Naphthalene/Pyridine π orbitals | Naphthalene/Pyridine π orbitals | UV (High Energy) |

Advanced Computational Methodologies

Molecular Dynamics (MD) simulations provide a powerful tool for investigating the conformational landscape of this compound. While the molecule is composed of rigid aromatic units, the rotational freedom around the single bonds connecting the naphthalene rings to the pyridine core allows for a range of possible conformations. These conformations can significantly impact the molecule's photophysical properties and its interactions in condensed phases.

The primary focus of MD simulations for this compound is to determine the distribution of dihedral angles between the planes of the pyridine and naphthalene rings. Steric hindrance between the hydrogen atoms on the pyridine ring (at positions 3 and 5) and the proximal hydrogen atoms on the naphthalene rings is a key factor governing the equilibrium geometry. It is expected that a fully planar conformation would be energetically unfavorable due to these steric clashes. MD simulations can explore the potential energy surface associated with the rotation of these rings to identify the most stable, low-energy conformations.

In studies of structurally related pyridine-2,6-dicarboxamides, X-ray crystallography and theoretical calculations have revealed significant deviations from planarity, with the amide groups twisted out of the plane of the central pyridine ring to minimize steric strain. nih.gov Similarly, for this compound, MD simulations can map the free energy landscape as a function of the C-C bond rotational angles. This analysis reveals the most probable conformations in a given environment (e.g., in a vacuum or in a specific solvent) and the energy barriers separating them.

The simulation protocol typically involves placing the molecule in a simulation box, often with a chosen solvent, and then solving Newton's equations of motion for all atoms over a period of time. This generates a trajectory that describes the positions and velocities of the atoms, from which conformational preferences and dynamic behavior can be extracted. For instance, simulations can predict the average dihedral angles and their fluctuations, providing insight into the molecule's flexibility. Such simulations performed on naphthalene crystals have successfully predicted crystal shape and growth mechanisms by analyzing molecular behavior at interfaces. researchgate.net

Table 2: Parameters for Conformational Analysis via Molecular Dynamics

| Parameter | Description | Significance for this compound |

| Dihedral Angle (φ) | The angle between the plane of the pyridine ring and the plane of a naphthalene ring. | Determines the degree of π-orbital overlap and conjugation; key to understanding electronic properties. |

| Potential Energy Surface | A map of the system's energy as a function of its geometric coordinates. | Reveals the most stable conformations (energy minima) and transition states (saddle points). |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Provides insight into solvent structuring around the molecule and intermolecular packing. |

| Conformational Population | The statistical distribution of different conformers at a given temperature. | Indicates which molecular shapes are most prevalent and likely to contribute to observed properties. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a statistical approach to predict the physicochemical properties of chemical compounds based on their molecular structures. For this compound and related compounds, QSPR models can be developed to estimate a wide range of properties, thereby reducing the need for extensive experimental measurements.

The fundamental principle of QSPR is to find a mathematical correlation between a set of calculated molecular descriptors and an observed property. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. For a molecule like this compound, which is a type of polycyclic aromatic hydrocarbon (PAH) derivative, relevant descriptors would include those capturing its size, shape, and electronic nature. nih.govresearchgate.net

The process of building a QSPR model involves several steps:

Data Set Selection: A series of molecules with known experimental values for a target property (e.g., boiling point, solubility, partition coefficient) is compiled. This set would ideally include this compound and other structurally similar pyridine and naphthalene derivatives.

Descriptor Calculation: For each molecule in the data set, a large number of theoretical molecular descriptors are calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to select the most relevant descriptors and build a mathematical equation that links them to the property of interest. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using external validation sets and statistical metrics to ensure its reliability. nih.gov

For pyridine derivatives, QSPR studies have successfully correlated quantum chemical parameters like HOMO and LUMO energies and dipole moment with properties such as corrosion inhibition efficiency. researchgate.net For PAHs, descriptors like the Wiener index, connectivity indices, molecular volume, and surface area have been used to predict properties relevant to environmental fate, including the n-octanol/water partition coefficient (Kow) and solubility. nih.gov A QSPR model for this compound could leverage similar descriptors to predict its behavior in various applications.

Table 3: Potential Descriptors for QSPR Modeling of this compound

| Descriptor Class | Example Descriptors | Property to Predict | Reference |

| Topological | Wiener Index, Zagreb Indices, Connectivity Index | Boiling Point, Retention Index | nih.govresearchgate.net |

| Geometric | Molecular Volume, Surface Area, Length-to-Breadth Ratio | Solubility, Partition Coefficient (Kow) | nih.gov |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Electron Affinity | Reactivity, Toxicity, Photophysical Properties | nih.gov |

| Constitutional | Molecular Weight, Number of Aromatic Rings | General Physicochemical Properties | researchgate.net |

Advanced Applications in Materials Science

Luminescent Materials and Organic Optoelectronics

There is no specific research data available detailing the use of 2,6-Di(naphthalen-2-yl)pyridine as a primary or ancillary component in the emitting layers of Organic Light-Emitting Diodes (OLEDs). Studies on related compounds, such as platinum(II) complexes with 2,6-diphenylpyridine (B1197909) derivatives, have shown potential as phosphorescent dopants for red-emitting OLEDs, achieving external quantum efficiencies of up to 12%. hku.hk However, equivalent studies involving the this compound ligand have not been found in the surveyed literature. The photophysical properties that would determine its suitability as a host or dopant material—such as its triplet energy, charge mobility, and film-forming capabilities—remain uncharacterized in the context of OLED device performance.

No published research could be identified that investigates this compound as a chromophore for generating white light emission (WLE). The development of single-molecule WLE materials often relies on strategies like excited-state intramolecular proton transfer (ESIPT), control over intramolecular charge transfer (ICT) states, or the formation of excimers/exciplexes. There is no evidence to suggest that this compound has been explored for these purposes or incorporated into any WLE devices.

The application of this compound as a photosensitizer in systems designed for photoinduced charge separation is not documented in the available scientific literature. While the extended π-system of the naphthalene (B1677914) units suggests it would absorb in the UV-visible region, its efficiency in processes like photodynamic therapy or artificial photosynthesis depends on factors such as the lifetime of its excited state, its ability to generate reactive oxygen species, and its performance in light-dependent reactions. hku.hk No studies characterizing these specific properties for this compound were found.

Supramolecular Chemistry and Self-Assembly

There is a lack of available studies on the use of this compound as a building block for the construction of two-dimensional or three-dimensional supramolecular networks. The nitrogen atom on the pyridine (B92270) ring and the extensive aromatic surfaces of the naphthalene wings provide potential sites for non-covalent interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, which are fundamental to self-assembly. However, no crystal engineering studies or reports on the self-assembly behavior of this specific molecule have been published.

No evidence was found of this compound being utilized as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The geometry and coordination capability of this ligand could theoretically be suitable for constructing novel MOF architectures. The pyridine nitrogen offers a well-defined coordination site for metal ions. However, the literature on MOFs focuses on other pyridyl-naphthalene linkers or different 2,6-disubstituted pyridine derivatives. There are no reports on the successful synthesis, structural characterization, or property analysis (e.g., porosity, catalysis, sensing) of a MOF incorporating the this compound ligand.

Hierarchical Superstructures and Controlled Aggregation

The propensity of 2,6-disubstituted pyridine derivatives, particularly those bearing large aromatic side groups like naphthalene, to engage in self-assembly is a cornerstone of their application in supramolecular chemistry. These molecules can form well-defined, ordered structures through non-covalent interactions such as π-π stacking and hydrogen bonding.

Research into related systems has demonstrated the formation of complex hierarchical structures. For example, pyridine-based amphiphiles, when complexed with dihydroxy naphthalenes, have been shown to self-assemble in aqueous environments to form highly organized nanotubes. nih.gov The specific isomer of the dihydroxy naphthalene was found to control the inner diameter of these nanotubes, highlighting the precise structural control achievable through molecular design. nih.gov In these assemblies, the naphthalene units form J-type or H-type aggregates, which significantly influence the photophysical properties of the final superstructure. nih.gov

Furthermore, studies on pyridine-2,6-diimine-linked macrocycles reveal a cooperative self-assembly mechanism that results in mechanically robust nanotubes with high aspect ratios. nih.govnorthwestern.educhemrxiv.org These assemblies can be triggered under mild conditions, such as the addition of less than one equivalent of an acid, which protonates the pyridine nitrogen and facilitates ordered stacking. nih.govnorthwestern.edu The resulting structures exhibit impressive mechanical properties, with Young's moduli comparable to many synthetic polymers and biological filaments. nih.govchemrxiv.org While direct studies on this compound are nascent, these findings strongly suggest its potential as a powerful building block for creating novel, functional nanomaterials through controlled aggregation and hierarchical self-assembly.

Redox Flow Batteries (RFBs) and Electrochemical Energy Storage

The development of stable, high-performance organic molecules is critical for the advancement of redox flow batteries (RFBs) for grid-scale energy storage. The molecular architecture of this compound, featuring both a redox-active pyridine core and naphthalene wings, makes it a promising candidate for such applications.

Concurrently, naphthalene-based molecules, specifically naphthalene diimides (NDIs), have emerged as a versatile class of anolytes for aqueous and neutral pH RFBs. rsc.org These molecules can undergo stable and reversible two-electron reduction. rsc.org Functionalization of the NDI core has been shown to improve water solubility to remarkable levels (up to 1.85 M) and facilitate low-cost, scalable synthesis, making them commercially viable. nih.gov The electrochemical properties of NDIs can be finely tuned by modifying core substituents and by changing the pH of the electrolyte. chalmers.se

Given that this compound combines the pyridine motif with naphthalene units, it is positioned to harness the advantages of both. Its electrochemical properties are expected to be highly relevant for energy storage, potentially serving as a stable, multi-electron redox center in future RFB designs.

Catalysis

The rigid N-donor scaffold of 2,6-disubstituted pyridines is a classic platform for developing transition metal catalysts. The naphthalene substituents in this compound can provide the necessary steric bulk and electronic modulation to enhance catalytic activity and selectivity.

Iron and cobalt complexes based on 2,6-bis(imino)pyridine ligands are highly effective precatalysts for ethylene (B1197577) polymerization. The specific structure of the ligand, including the substituents on the imino-aryl groups, plays a crucial role in determining the catalyst's activity, thermal stability, and the properties of the resulting polyethylene.

A study on iron and cobalt complexes with 6-arylimino-2-(2-(1-phenylethyl)naphthalen-1-yl)-iminopyridine ligands—a close analogue of a functionalized this compound—demonstrated high activities for ethylene polymerization, even at elevated temperatures. nih.gov This indicates good thermal stability of the active species. nih.gov When activated with cocatalysts like methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), these complexes produce highly linear polyethylene. nih.govnih.gov The steric hindrance provided by bulky substituents, such as those derived from naphthalene, is key to achieving high molecular weights in the resulting polymers. nih.gov

Table 1: Ethylene Polymerization Activity of Related Cobalt-Pyridine-Imine Catalysts

| Catalyst | Cocatalyst | Activity (10⁶ g(PE) mol⁻¹(Co) h⁻¹) | Polymer MW (kg mol⁻¹) |

|---|---|---|---|

| Co-Complex 1 | MAO | 7.36 | - |

| Co-Complex 2 | MAO | - | 85.02 |

| Co-Complex 2 | MMAO | - | 79.85 |

Data sourced from studies on cobalt complexes with dibenzopyran-functionalized 2,6-bis(imino)pyridine ligands, which provide insight into the performance of sterically demanding pyridine-based catalysts. nih.gov

Molecular catalysts for water oxidation are essential components for artificial photosynthesis and hydrogen fuel production. Ruthenium and manganese complexes incorporating 2,6-disubstituted pyridine ligands are among the most studied systems for this transformation. The ligand framework is critical for stabilizing the high oxidation states of the metal center required for the oxygen-evolution reaction.

Mononuclear ruthenium complexes with ligands such as 2,6-bis(benzimidazolyl)pyridine have been shown to be efficient electrocatalysts for water oxidation. rsc.org These catalysts operate via a water nucleophilic attack (WNA) mechanism, and their turnover frequencies (TOF) can be exceptionally high. rsc.org For instance, a ruthenium complex with a substituted 2,6-bis(benzimidazolyl)pyridine ligand achieved a maximum TOF of 31,648.41 s⁻¹ at pH 1. rsc.org Similarly, supramolecular ruthenium macrocycles built from Ru(bda) units (where bda is 2,2'-bipyridine-6,6'-dicarboxylic acid) can achieve turnover frequencies greater than 100 s⁻¹. nih.gov

Manganese complexes are also being explored as mimics of the oxygen-evolving complex in Photosystem II. Complexes with pyridine-containing ligands have been used to generate electrode-deposited films that show catalytic activity for water oxidation. d-nb.info While no studies have specifically employed a this compound complex, the extensive research on analogous structures underscores the potential of its metal complexes to serve as robust and efficient water oxidation catalysts.

Photonic Devices and Other Optoelectronic Applications

The extended π-conjugation and inherent rigidity of this compound make it and its derivatives highly suitable for applications in photonic and optoelectronic devices. The combination of a central electron-deficient pyridine ring with electron-rich naphthalene units can create donor-acceptor-donor (D-A-D) type structures, which are known to have tunable photophysical properties.

Research on analogous compounds has revealed a wide range of applications. For instance, copolymers incorporating a 2,6-di(9H-carbazol-9-yl)pyridine unit have been successfully used as the active material in electrochromic devices (ECDs). mdpi.com These materials exhibit distinct color changes in different redox states and show high optical contrast and stability. mdpi.com In a different application, 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine, a structurally related small molecule, has been used to fabricate an organic light-emitting diode (OLED) that produces pure white light emission. nih.gov

The photophysical properties of these materials, such as their absorption and emission wavelengths, are highly dependent on their molecular structure and environment. For example, a novel 2,6-distyrylnaphthalene chromophore was found to be a pH-responsive fluorescent compound, emitting yellow light in its neutral form and blue light when protonated, even achieving white light emission at a specific pH. rsc.org This tunability is critical for developing advanced sensors and smart materials.